N-[(6-bromo-2,3-dihydroinden-1-ylidene)amino]-4-methylbenzenesulfonamide
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Overview
Description
N-[(6-bromo-2,3-dihydroinden-1-ylidene)amino]-4-methylbenzenesulfonamide is a synthetic organic compound characterized by its unique structure, which includes a brominated indene moiety and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-bromo-2,3-dihydroinden-1-ylidene)amino]-4-methylbenzenesulfonamide typically involves the following steps:
Bromination of Indene: Indene is brominated using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform to yield 6-bromo-2,3-dihydroindene.
Formation of the Iminium Intermediate: The brominated indene is then reacted with an amine, such as aniline, under acidic conditions to form the iminium intermediate.
Sulfonamide Formation: The iminium intermediate is subsequently reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[(6-bromo-2,3-dihydroinden-1-ylidene)amino]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the iminium group to an amine.
Substitution: The bromine atom in the indene moiety can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
N-[(6-bromo-2,3-dihydroinden-1-ylidene)amino]-4-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.
Materials Science: Its unique structural features make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Biological Studies: The compound can be used as a probe to study biological pathways involving sulfonamide or brominated compounds.
Mechanism of Action
The mechanism of action of N-[(6-bromo-2,3-dihydroinden-1-ylidene)amino]-4-methylbenzenesulfonamide is not fully understood. it is hypothesized that the compound may interact with specific molecular targets, such as enzymes or receptors, through its sulfonamide group. The brominated indene moiety may also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **N-[(6-bromo-2,3-dihydroinden-1-ylidene)amino]-benzenesulfonamide
- **N-[(6-bromo-2,3-dihydroinden-1-ylidene)amino]-4-chlorobenzenesulfonamide
- **N-[(6-bromo-2,3-dihydroinden-1-ylidene)amino]-4-nitrobenzenesulfonamide
Uniqueness
N-[(6-bromo-2,3-dihydroinden-1-ylidene)amino]-4-methylbenzenesulfonamide is unique due to the presence of the 4-methyl group on the benzenesulfonamide moiety, which may influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
Molecular Formula |
C16H15BrN2O2S |
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Molecular Weight |
379.3 g/mol |
IUPAC Name |
N-[(6-bromo-2,3-dihydroinden-1-ylidene)amino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H15BrN2O2S/c1-11-2-7-14(8-3-11)22(20,21)19-18-16-9-5-12-4-6-13(17)10-15(12)16/h2-4,6-8,10,19H,5,9H2,1H3 |
InChI Key |
NTQTUKPIMFZZCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
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